4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine
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Overview
Description
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions and protection-deprotection strategies to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share the piperidine ring structure and are known for their wide range of biological activities.
Pyridazine derivatives: These compounds contain a pyridine ring and exhibit various pharmacological activities.
Uniqueness
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is unique due to its combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H21N5 |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
4-N-(2-piperidin-3-ylethyl)pyridine-3,4,5-triamine |
InChI |
InChI=1S/C12H21N5/c13-10-7-16-8-11(14)12(10)17-5-3-9-2-1-4-15-6-9/h7-9,15H,1-6,13-14H2,(H,16,17) |
InChI Key |
GVLVCLCTGQHOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCNC2=C(C=NC=C2N)N |
Origin of Product |
United States |
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